1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Overview
Description
“1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione” is a chemical compound with the molecular formula C14H11FN2S . It has an average mass of 258.314 Da and a monoisotopic mass of 258.062683 Da .
Molecular Structure Analysis
The molecular structure of “1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione” was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .
Scientific Research Applications
Application 1: Synthesis of Pyrazolopyridine Derivatives
- Methods and Procedures : The synthesis involves a sequential opening/closing cascade reaction at room temperature, using amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in ethanol .
- Results and Outcomes : The method yields the desired products with moderate to good yields, up to 80% on a gram-scale synthesis .
Application 2: Development of Antiviral and Anticancer Agents
- Methods and Procedures : The compound is incorporated into larger molecular structures to enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity, which are crucial for drug efficacy .
- Results and Outcomes : Specific derivatives have shown promise in preclinical trials, exhibiting selective antibacterial, antiviral, antifungal, and antitumor activities .
Application 7: CDK2 Inhibition for Cancer Treatment
- Results and Outcomes : The compounds exhibit superior cytotoxic activities against various cancer cell lines, with IC50 values ranging from 45–99 nM, indicating significant potential for cancer therapy .
Application 8: Fused Pyridine Derivatives in Drug Design
- Results and Outcomes : These derivatives are found to possess activities against diseases like tuberculosis, bacterial infections, fungal infections, inflammation, and malaria .
Application 9: Antitumor Activity
- Results and Outcomes : Certain synthesized compounds show promising cytotoxicity against cancer cell lines, suggesting potential use in cancer treatment .
Application 10: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
- Methods and Procedures : A new pathway involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol with AC-SO3H as a catalyst .
- Results and Outcomes : The process yields the desired products with moderate to good yields, up to 80% on a gram-scale synthesis .
Application 11: Antidepressant and Cardiovascular Activities
- Methods and Procedures : The synthesis of 1,2,3-triazolo[4,5-b]pyridine and 1,2,3-triazolo[4,5-c]pyridine derivatives is explored for these activities .
- Results and Outcomes : Compounds like Trazodone, a 1,2,4-triazolo[4,3-a]pyridine derivative, have been used commonly for the treatment of depression .
Application 12: Furo[3,4-c]pyridine Derivatives
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5H-pyrrolo[3,2-c]pyridine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S/c15-11-3-1-10(2-4-11)9-17-8-6-12-13(17)5-7-16-14(12)18/h1-8H,9H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNZZJUMAMVRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CNC3=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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